- A novel synthesis of spironolactone. An application of the hydroformylation reaction, Journal of Organic Chemistry, 1989, 54(21), 5180-2

Cas no 976-70-5 (6,7-Dihydrocanrenone)

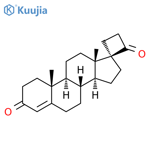

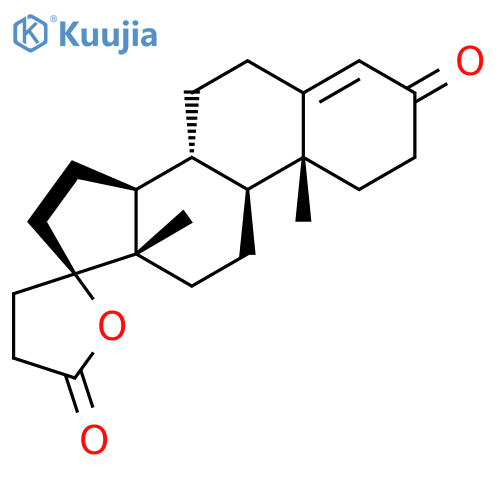

6,7-Dihydrocanrenone structure

상품 이름:6,7-Dihydrocanrenone

6,7-Dihydrocanrenone 화학적 및 물리적 성질

이름 및 식별자

-

- 3-oxopregn-4-ene-21,17alpha-carbolactone

- 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spi ro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione

- 17&beta

- 17β

- 6,7-Dihydrocanrenone

- 20-spirox-4-ene-3,20-dione

- 3-(3-oxo-17-beta-hydroxy-4-androsten-17-alpha-yl)propionic acid gamma-lactone

- spirolactone

- 3-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)propiolactone

- 3'-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)-propionic acid lactone

- SC 5233

- 17α-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)

- 17β-Hydroxy-3-oxopregn-4-en-21-carboxylic acid γ-lactone

- 3-(3-Oxo-17β-hydroxy-4-androsten-17-yl)propionic acid γ-lactone

- 3-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)propiolactone

- 3′-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)-propionic acid lactone

- omega-(3-Oxo-17-beta-hydroxy-4-androsten-17-alpha-yl) propionic acid lactone

- 4-17-00-06330 (Beilstein Handbook Reference)

- BBL033693

- (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione

- EC 213-552-4

- 3'-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)-PROPIONIC ACID LACTONE

- EINECS 213-552-4

- DTXSID10875403

- NCGC00246184-03

- 17.alpha.-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone

- AB00829008-05

- 3-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)PROPIOLACTONE

- 976-70-5

- HMS2878M21

- SMR000539898

- UNII-3N8TCN29OP

- 3-(3-OXO-17.BETA.-HYDROXY-4-ANDROSTEN-17-YL)PROPIONIC ACID .GAMMA.-LACTONE

- 3N8TCN29OP

- NCGC00246184-01

- (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

- CHEMBL400534

- STK801875

- (2R)-3,4-Dihydro-5H-spiro(androst-4-ene-17,2-furan)-3,5-dione

- (1R,3AS,3BR,9AR,9BS,11AS)-9A,11A-DIMETHYL-3,3A,3B,4,5,8,9,9B,10,11-DECAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-5',7-DIONE

- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-

- SC-5233

- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-

- spriolactone

- 17-alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone

- 17.BETA.-HYDROXY-3-OXOPREGN-4-EN-21-CARBOXYLIC ACID .GAMMA.-LACTONE

- BRN 0043765

- MLS001164723

- (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione

- SPIRONOLACTONE IMPURITY C [EP IMPURITY]

- (2'R)-3',4'-DIHYDRO-5'H-SPIRO(ANDROST-4-ENE-17,2'-FURAN)-3,5'-DIONE

- VS-12223

- AKOS005622474

- NS00008961

- SCHEMBL18218188

-

- 인치: 1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1

- InChIKey: UWBICEKKOYXZRG-WNHSNXHDSA-N

- 미소: C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C

계산된 속성

- 정밀분자량: 342.21949481g/mol

- 동위원소 질량: 342.21949481g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 25

- 회전 가능한 화학 키 수량: 0

- 복잡도: 679

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 6

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 3

- 토폴로지 분자 극성 표면적: 43.4Ų

실험적 성질

- 밀도: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- 융해점: 165 ºC

- 비등점: 522.8±50.0 °C at 760 mmHg

- 플래시 포인트: 228.9±30.2 °C

- 용해도: 미용성(9.9e-3g/l)(25ºC),

- 증기압: 0.0±1.4 mmHg at 25°C

6,7-Dihydrocanrenone 보안 정보

- 신호어:warning

- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 보안 지침: H303+H313+H333

- 저장 조건:Store at recommended temperature

6,7-Dihydrocanrenone 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |

976-70-5 | 30MG |

¥21175.73 | 2023-01-05 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |

Spironolactone Related Compound C |

976-70-5 | 30mg |

¥13902.14 | 2024-12-26 | ||

| A2B Chem LLC | AW54629-10mg |

Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |

976-70-5 | 10mg |

$333.00 | 2024-07-18 | ||

| Key Organics Ltd | VS-12223-0.5g |

(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |

976-70-5 | >90% | 0.5g |

£474.00 | 2025-02-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3135-50MG |

976-70-5 | ¥6274.38 | 2023-01-14 | ||||

| A2B Chem LLC | AW54629-100mg |

Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |

976-70-5 | 100mg |

$1719.00 | 2024-07-18 | ||

| Key Organics Ltd | VS-12223-1g |

(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |

976-70-5 | >90% | 1g |

£763.00 | 2025-02-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3135-50MG |

Spironolactone Related Compound C |

976-70-5 | 50mg |

¥5944.08 | 2024-12-26 | ||

| TRC | D448720-100mg |

6,7-Dihydrocanrenone |

976-70-5 | 100mg |

$ 1669.00 | 2023-09-07 | ||

| TRC | D448720-10mg |

6,7-Dihydrocanrenone |

976-70-5 | 10mg |

$ 221.00 | 2023-09-07 |

6,7-Dihydrocanrenone 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

참조

합성회로 2

합성회로 3

반응 조건

참조

- Silicon in synthesis: use of the highly nucleophilic trimethylsilylallyl anion for the synthesis of steroidal 17-spiro-γ-lactones, Tetrahedron Letters, 1980, 21(1), 11-14

합성회로 4

합성회로 5

반응 조건

참조

- An improved aldactone synthesis, Glasnik Hemijskog Drustva Beograd, 1979, 44(3), 159-65

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 1 h, 25 °C

참조

- The Baeyer-Villiger oxidation of ketones and aldehydes, Organic Reactions (Hoboken, 1993, (1993),

합성회로 8

반응 조건

참조

- 3-(3-Oxo-4-unsaturated steroid-17α-yl)propionic acid lactones, Federal Republic of Germany, , ,

합성회로 9

반응 조건

1.1 Reagents: Tempo , Sodium hypochlorite , Hydrogen bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C

참조

- Method for synthesis of spironolactone intermediate Canrenone, China, , ,

합성회로 10

합성회로 11

합성회로 12

반응 조건

참조

- Steroidal Spiro-γ-lactones That Inhibit 17β-Hydroxysteroid Dehydrogenase Activity in Human Placental Microsomes, Journal of Medicinal Chemistry, 1995, 38(22), 4518-28

합성회로 13

합성회로 14

반응 조건

참조

- Antiandrogenic activity of some steroid spirolactones, Khimiko-Farmatsevticheskii Zhurnal, 1990, 24(12), 29-31

합성회로 15

반응 조건

1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C

참조

- Method for synthesis of testosterone lactone as Spironolactone intermediate, China, , ,

합성회로 16

반응 조건

1.1 Solvents: Dimethyl sulfoxide , Water ; rt → 150 °C; 3 h, 150 °C

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

참조

- Method for synthesizing steroid compound, canrenone and spirolactone, China, , ,

합성회로 17

합성회로 18

합성회로 19

반응 조건

참조

- Silicon in synthesis. 10. The (trimethylsilyl)allyl anion: a β-acyl anion equivalent for the conversion of aldehydes and ketones into γ-lactones, Journal of the American Chemical Society, 1980, 102(4), 5004-11

6,7-Dihydrocanrenone Raw materials

- Spironolactone Impurity 20

- 3β,17α-dihydroxypregn-5-ene-21-carboxylic acid γ-lactone

- 17beta-Hydroxy-17-(3-hydroxypropyl)androst-4-ene-4-one

- Spiro[androst-4-ene-17,1'-cyclobutane]-2',3-dione, (17β)-

6,7-Dihydrocanrenone Preparation Products

6,7-Dihydrocanrenone 관련 문헌

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

976-70-5 (6,7-Dihydrocanrenone) 관련 제품

- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)

- 434-05-9(Metenolone acetate)

- 360-70-3(Nandrolone decanoate)

- 1045-69-8(Testosterone acetate)

- 302-23-8(Progesterone Acetate)

- 976-71-6(Canrenone)

- 57-85-2(Testosterone propionate)

- 71-58-9(Medroxyprogesterone acetate)

- 303-42-4(Metenolone enanthate)

- 13832-70-7(Stearyl glycyrrhetinate)

추천 공급업체

Xiamen PinR Bio-tech Co., Ltd.

골드 회원

중국 공급자

대량

Hubei Cuiyuan Biotechnology Co.,Ltd

골드 회원

중국 공급자

시약

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

중국 공급자

대량

Wuhan ChemNorm Biotech Co.,Ltd.

골드 회원

중국 공급자

시약

Hefei Zhongkesai High tech Materials Technology Co., Ltd

골드 회원

중국 공급자

시약